N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine
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Overview
Description
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine is a complex organic compound that features a unique combination of functional groups, including an oxime, a sulfanyl group, and a hydroxylamine moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone to form an oximeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine involves its ability to form stable intermediates with various biological molecules. The oxime group can interact with carbonyl compounds, while the sulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Similar in structure but lacks the sulfanyl group.
Hydroxylamine: Contains the hydroxylamine moiety but lacks the oxime and sulfanyl groups.
Thiosemicarbazide: Contains a sulfanyl group but differs in the rest of the structure.
Uniqueness
The presence of both an oxime and a sulfanyl group allows for diverse chemical transformations and interactions .
Properties
CAS No. |
89589-01-5 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-[2-(2-methoxyiminoethylsulfanyl)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,6-8-10)12-5-4-9-11-3/h4,6,10H,5H2,1-3H3 |
InChI Key |
BVOSBUSDRMZBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NO)SCC=NOC |
Origin of Product |
United States |
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